molecular formula C6H4Cl2N2O4S B14696667 Benzenesulfonamide, N,N-dichloro-3-nitro- CAS No. 24588-23-6

Benzenesulfonamide, N,N-dichloro-3-nitro-

Katalognummer: B14696667
CAS-Nummer: 24588-23-6
Molekulargewicht: 271.08 g/mol
InChI-Schlüssel: IATPWSHTQQHWNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, N,N-dichloro-3-nitro- is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The N,N-dichloro-3-nitro- derivative is notable for its two chlorine atoms and a nitro group attached to the benzene ring, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of Benzenesulfonamide, N,N-dichloro-3-nitro- typically involves the chlorination of benzenesulfonamide derivatives. One common method includes the reaction of benzenesulfonamide with chlorine gas in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the chlorination process. Industrial production methods may involve large-scale chlorination reactors and continuous flow systems to ensure efficient production.

Analyse Chemischer Reaktionen

Benzenesulfonamide, N,N-dichloro-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, N,N-dichloro-3-nitro- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or pathways in disease processes.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, N,N-dichloro-3-nitro- involves its interaction with specific molecular targets. The nitro group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Benzenesulfonamide, N,N-dichloro-3-nitro- can be compared with other similar compounds, such as:

  • Benzenesulfonamide, N,N-dichloro-2,3,4,5,6-pentafluoro-
  • Benzenesulfonamide, N,N-dimethyl-
  • Benzenesulfonamide, N-(3,5-dichloro-4-nitrophenyl)-

These compounds share the benzenesulfonamide core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of different functional groups, such as fluorine or methyl groups, can enhance or reduce their reactivity and specificity towards certain targets.

Eigenschaften

CAS-Nummer

24588-23-6

Molekularformel

C6H4Cl2N2O4S

Molekulargewicht

271.08 g/mol

IUPAC-Name

N,N-dichloro-3-nitrobenzenesulfonamide

InChI

InChI=1S/C6H4Cl2N2O4S/c7-10(8)15(13,14)6-3-1-2-5(4-6)9(11)12/h1-4H

InChI-Schlüssel

IATPWSHTQQHWNI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)S(=O)(=O)N(Cl)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.